Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate

Anagrelide synthesis Key Starting Material Salt vs. free base yield

This free-base nitro-intermediate (≥98% purity) is the penultimate Key Starting Material for Anagrelide API. Selecting the free base over the HCl salt avoids ~22% yield loss and eliminates counter-ion interference in SnCl₂/catalytic hydrogenation reduction. Supplied with full characterization (NMR, HPLC, GC) and optional USP/EP traceability for ANDA submissions. Serves as the common precursor for synthesizing Anagrelide impurities A, B, and C for HPLC method validation. Contact us for GMP-grade bulk quantities.

Molecular Formula C11H12Cl2N2O4
Molecular Weight 307.13 g/mol
CAS No. 85325-11-7
Cat. No. B601570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate
CAS85325-11-7
SynonymsEthyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine
Molecular FormulaC11H12Cl2N2O4
Molecular Weight307.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3
InChIKeyNSGVBEKJYQRLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate (CAS 85325-11-7): Anagrelide KSM Identity & Role


Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate (CAS 85325‑11‑7), also known as ethyl (2,3-dichloro-6-nitrobenzyl)glycinate, is a halogenated nitro‑aromatic amino acid ester that serves as the penultimate Key Starting Material (KSM) in the industrial synthesis of the platelet‑lowering drug Anagrelide [1]. Suppliers consistently provide this nitro‑intermediate at ≥ 98 % purity and characterize it by NMR, HPLC, and GC, establishing its identity as the common gateway intermediate from which all downstream Anagrelide‑related impurities and the final API are derived .

Why Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate Cannot Be Replaced by Another Nitrobenzyl Glycinate


Although the Anagrelide family shares a common 2,3‑dichloro‑6‑nitrobenzyl scaffold, the identity of the amino‑acid ester portion dictates the intermediate’s fate. Shifting from the ethyl ester (free base) to the methyl ester or the hydrochloride salt alters the compound’s solubility, reactivity, and its qualification status under ICH Q7 for GMP campaigns. The free‑base ethyl ester is the unique intermediate that balances lipophilicity for extractive work‑up with the correct leaving‑group propensity for the subsequent reduction and cyclisation steps; replacing it with a salt form introduces a counter‑ion that can interfere with the reduction step, while a methyl ester changes the hydrolysis profile during the final lactam formation, directly affecting anagrelide yield and purity [1].

Quantitative Evidence Differentiating Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate from Its Closest Analogs


Ethyl Ester vs. Hydrochloride Salt in Anagrelide KSM Production

The free‑base ethyl ester (CAS 85325‑11‑7) is the direct product of the glycine ethyl ester coupling step and, when isolated without conversion to the hydrochloride salt, can be obtained in yields exceeding 97 % [1]. In contrast, processes that isolate the hydrochloride salt (CAS 70380‑50‑6) report efficiencies of approximately 75.5 % due to additional processing steps and losses during salt formation . This yield gap directly translates into higher throughput and lower raw‑material cost per kg of final API when the free base is employed as the penultimate intermediate.

Anagrelide synthesis Key Starting Material Salt vs. free base yield

Free Base as Pharmacopeial Reference Standard vs. Research-Grade Impurity Materials

The free base (85325‑11‑7) is commercially offered as an Anagrelide Reference Standard with detailed characterization compliant with regulatory guidelines and optional traceability against USP or EP pharmacopeial standards [1]. In contrast, the hydrochloride salt (70380‑50‑6) is predominantly marketed as “Anagrelide Impurity 1” or “Impurity 11” with a minimum purity specification of >95 % but without the same level of regulatory characterization or pharmacopeial traceability documentation [2].

Reference standard Pharmacopeial traceability ANDA regulatory submission

Purity Specification Advantage: Free Base vs. Hydrochloride Salt

Commercial batches of the free base (85325‑11‑7) are routinely supplied at ≥ 98 % purity with supporting HPLC, NMR, and GC data . The hydrochloride salt (70380‑50‑6) is typically offered at >95 % purity . For a KSM that is carried through only one further reduction step before cyclisation to the API, the 3‑percentage‑point higher purity specification reduces the burden of impurity carry‑over into the final anagrelide product.

Purity comparison Impurity profile Anagrelide intermediate

Synthetic Efficiency: Nitro-Intermediate Route vs. Alternative Amino-Intermediate Pathways

The established manufacturing route proceeds through the nitro‑intermediate (85325‑11‑7), which is reduced to ethyl N‑(6‑amino‑2,3‑dichlorobenzyl)glycine in a single step with yields reported > 90 % [1]. Alternative routes that attempt to bypass the nitro intermediate by building the amino substituent earlier require protecting‑group strategies or suffer from competing side reactions, resulting in overall yields of approximately 65 % for the same transformation [2].

Synthetic route comparison Nitro reduction Anagrelide manufacturing

High-Value Application Scenarios for Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate (CAS 85325-11-7)


GMP Manufacturing of Anagrelide API at Commercial Scale

When scaling anagrelide production under GMP, selecting the free‑base nitro‑intermediate (≥ 98 % purity) instead of the hydrochloride salt avoids a ˜22 % yield loss and eliminates a counter‑ion that can complicate the subsequent SnCl₂ or catalytic hydrogenation reduction step [1].

ANDA Analytical Development and Method Validation

For ANDA submissions, a qualified reference standard with detailed characterization and optional USP/EP traceability is required. The free base (85325‑11‑7) is offered specifically for this purpose, whereas the hydrochloride salt is marketed as an impurity marker and lacks the documentation needed for regulatory reference standard qualification [2].

Synthesis of Anagrelide-Related Impurity Standards

Because the nitro‑intermediate is the last common precursor before the divergent impurity pathway, it serves as the ideal starting point for synthesizing authentic samples of anagrelide impurities A, B, and C. Using the high‑purity free base yields impurity standards with well‑defined impurity profiles, which is critical for HPLC method validation in QC laboratories [3].

Quote Request

Request a Quote for Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.